molecular formula C20H34O2 B122006 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol CAS No. 6961-15-5

17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol

Cat. No.: B122006
CAS No.: 6961-15-5
M. Wt: 306.5 g/mol
InChI Key: GUBNWXDDDXQJOQ-GAXNORQESA-N
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Description

17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol is a synthetic steroid compound. It is a derivative of estrane, a core structure in many steroidal compounds. This compound is known for its biological activity and is often used in scientific research to study steroid metabolism and function.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol are intriguing. It has been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

This compound has been observed to influence various types of cells and cellular processes. It has potential impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are areas of active research . It may interact with transporters or binding proteins, and could have effects on its localization or accumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

    Hydrogenation: Reduction of double bonds in the steroid nucleus.

    Alkylation: Introduction of the ethyl group at the 17alpha position.

    Hydroxylation: Introduction of hydroxyl groups at the 3alpha and 17beta positions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. They involve:

    Batch Processing: Large quantities of reactants are processed in batches.

    Continuous Flow Processing: Reactants are continuously fed into a reactor, and products are continuously removed.

Chemical Reactions Analysis

Types of Reactions

17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol undergoes several types of chemical reactions:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Conversion of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol is used in various scientific research applications:

    Chemistry: Studying the reactivity and transformation of steroidal compounds.

    Biology: Investigating the metabolic pathways of steroids in living organisms.

    Medicine: Exploring potential therapeutic uses and effects of steroid derivatives.

    Industry: Developing new steroid-based products for pharmaceuticals and other applications.

Comparison with Similar Compounds

Similar Compounds

    17alpha-Ethyl-5beta-estrane-3alpha,17beta-diol: A stereoisomer with a different configuration at the 5 position.

    17alpha-Hydroxyethyl-5beta-estrane-3alpha,17beta-diol: A similar compound with an additional hydroxyl group.

Uniqueness

17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol is unique due to its specific configuration and functional groups, which confer distinct biological activities and reactivity compared to its analogs.

Properties

IUPAC Name

(3R,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h13-18,21-22H,3-12H2,1-2H3/t13-,14+,15-,16+,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBNWXDDDXQJOQ-GAXNORQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC2C1(CCC3C2CCC4C3CCC(C4)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@H]3CC[C@H](C4)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001024451
Record name 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6961-15-5
Record name 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006961155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-61713
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61713
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17.ALPHA.-ETHYL-5.ALPHA.-ESTRANE-3.ALPHA.,17.BETA.-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41JO2BDJ1M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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